molecular formula C12H15NO B13692713 5-(4-Ethoxyphenyl)-3,4-dihydro-2H-pyrrole CAS No. 91640-11-8

5-(4-Ethoxyphenyl)-3,4-dihydro-2H-pyrrole

Cat. No.: B13692713
CAS No.: 91640-11-8
M. Wt: 189.25 g/mol
InChI Key: SDBYTFRVKOAHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Ethoxyphenyl)-3,4-dihydro-2H-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with a 4-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)-3,4-dihydro-2H-pyrrole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethoxybenzaldehyde with an amine and a suitable cyclizing agent under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while substitution reactions can introduce halogen or amino groups.

Scientific Research Applications

5-(4-Ethoxyphenyl)-3,4-dihydro-2H-pyrrole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: This compound shares a similar ethoxyphenyl group but has a different heterocyclic core.

    Thiophene Derivatives: These compounds also contain a five-membered ring with heteroatoms and exhibit diverse biological activities.

Uniqueness

5-(4-Ethoxyphenyl)-3,4-dihydro-2H-pyrrole is unique due to its specific substitution pattern and the presence of the ethoxyphenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

91640-11-8

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C12H15NO/c1-2-14-11-7-5-10(6-8-11)12-4-3-9-13-12/h5-8H,2-4,9H2,1H3

InChI Key

SDBYTFRVKOAHMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.